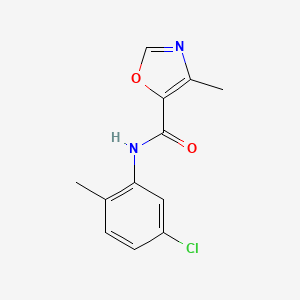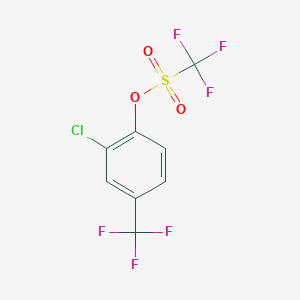
2-氯-6-甲氧基-4-甲基喹唑啉
描述
2-Chloro-6-methoxy-4-methylquinazoline is a chemical compound with the empirical formula C11H10ClNO . It has a molecular weight of 207.66 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for 2-Chloro-6-methoxy-4-methylquinazoline is ClC1=NC2=C(C©=C1)C=C(OC)C=C2 . The InChI string is 1S/C11H10ClNO/c1-7-5-11(12)13-10-4-3-8(14-2)6-9(7)10/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
2-Chloro-6-methoxy-4-methylquinazoline is a solid substance . Its molecular weight is 207.66 .科学研究应用
抗癌潜力
诱导凋亡和抗癌活性:Sirisoma等人(2009年)的研究探索了4-苯胺基喹唑啉类似物,包括从2-氯-6-甲氧基-4-甲基喹唑啉衍生的化合物,以了解它们的诱导凋亡特性。其中一种化合物显示出强大的诱导凋亡作用,在乳腺癌和其他癌症模型中表现出高效性,同时具有出色的血脑屏障穿透能力 (Sirisoma et al., 2009)。
微管聚合抑制:Wang等人(2014年)改变了2-氯-6-甲氧基-4-甲基喹唑啉的结构,发现了新的微管聚合抑制剂。这些化合物对微管组装表现出显著的效力,并且对秋水仙碱结合有实质性的抑制 (Wang et al., 2014)。
肿瘤血管破坏剂:Cui等人(2017年)发现2-氯-6-甲氧基-4-甲基喹唑啉的某些类似物作为肿瘤血管破坏剂(tumor-VDAs)具有良好的效果,表明在瞄准肿瘤中已建立的血管方面具有潜力 (Cui et al., 2017)。
抗微生物应用
- 抗菌和抗真菌特性:Shaikh(2013年)合成了从2-氯-6-甲氧基喹唑啉-3-基衍生的化合物,展示了抗菌和抗真菌活性。这表明在应对微生物感染方面具有潜在应用 (Shaikh, 2013)。
机制和化学研究
癌症治疗中的作用机制:Sirisoma等人(2008年)讨论了从2-氯-6-甲氧基-4-甲基喹唑啉衍生的化合物作为凋亡诱导剂的发现,提供了关于其在癌症治疗中作用机制的见解 (Sirisoma et al., 2008)。
DNA修复抑制:Griffin等人(1998年)研究了DNA修复酶聚(ADP-核糖)聚合酶(PARP)的喹唑啉酮抑制剂,有助于理解这些化合物在癌症治疗中的治疗潜力 (Griffin et al., 1998)。
安全和危害
The compound is classified under GHS05 and GHS07, indicating that it can cause harm if swallowed and can cause serious eye damage . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell .
属性
IUPAC Name |
2-chloro-6-methoxy-4-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-8-5-7(14-2)3-4-9(8)13-10(11)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWOJKFEOSFMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxy-4-methylquinazoline | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

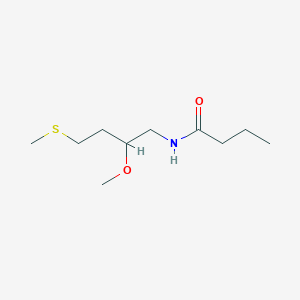
![2-(2-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2367644.png)
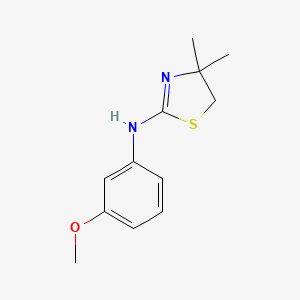
![(1Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B2367648.png)
![3-Tert-butyl-6-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2367650.png)

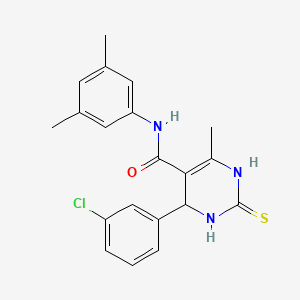
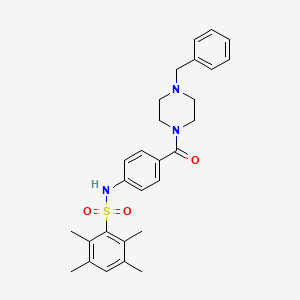
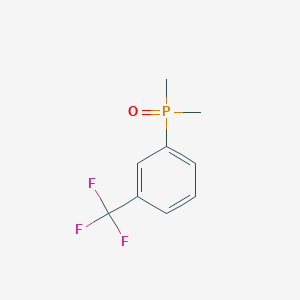
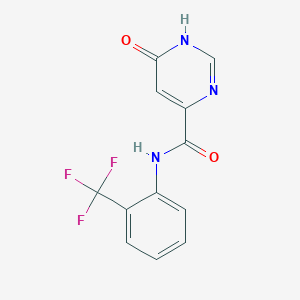
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-[2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2367660.png)
